molecular formula C11H11BrO3 B6229545 2-[1-(4-bromophenoxy)cyclopropyl]acetic acid CAS No. 1311264-96-6

2-[1-(4-bromophenoxy)cyclopropyl]acetic acid

Cat. No.: B6229545
CAS No.: 1311264-96-6
M. Wt: 271.1
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Description

2-[1-(4-bromophenoxy)cyclopropyl]acetic acid is a chemical compound with the molecular formula C11H11BrO3 It is characterized by the presence of a bromophenoxy group attached to a cyclopropyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-bromophenoxy)cyclopropyl]acetic acid typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This is achieved using bromine in the presence of a suitable solvent.

    Cyclopropylation: The 4-bromophenol is then reacted with cyclopropyl bromide in the presence of a base, such as potassium carbonate, to form 4-bromophenoxycyclopropane.

    Acetylation: The final step involves the reaction of 4-bromophenoxycyclopropane with chloroacetic acid in the presence of a base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-bromophenoxy)cyclopropyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of iodophenoxy derivatives.

Scientific Research Applications

2-[1-(4-bromophenoxy)cyclopropyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(4-bromophenoxy)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenoxyacetic acid: Similar structure but lacks the cyclopropyl ring.

    Cyclopropylacetic acid: Contains the cyclopropyl ring but lacks the bromophenoxy group.

    Phenoxyacetic acid: Lacks both the bromine atom and the cyclopropyl ring.

Uniqueness

2-[1-(4-bromophenoxy)cyclopropyl]acetic acid is unique due to the combination of the bromophenoxy group and the cyclopropyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1311264-96-6

Molecular Formula

C11H11BrO3

Molecular Weight

271.1

Purity

95

Origin of Product

United States

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